molecular formula C10H12BrNO B13089759 (1-Aminocyclopropyl)(2-bromophenyl)methanol

(1-Aminocyclopropyl)(2-bromophenyl)methanol

Cat. No.: B13089759
M. Wt: 242.11 g/mol
InChI Key: KUIIWSJWDVQNNY-UHFFFAOYSA-N
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Description

(1-Aminocyclopropyl)(2-bromophenyl)methanol is an organic compound that features a cyclopropyl group attached to an amino group and a bromophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclopropyl)(2-bromophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with cyclopropylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclopropyl)(2-bromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the amino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Aminocyclopropyl)(2-bromophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Aminocyclopropyl)(2-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)(phenyl)methanol: This compound shares the bromophenyl group but lacks the cyclopropyl and amino groups.

    1-Aminocyclopropanemethanol: This compound features the cyclopropyl and amino groups but lacks the bromophenyl group.

Uniqueness

(1-Aminocyclopropyl)(2-bromophenyl)methanol is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the cyclopropyl and bromophenyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(1-aminocyclopropyl)-(2-bromophenyl)methanol

InChI

InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)9(13)10(12)5-6-10/h1-4,9,13H,5-6,12H2

InChI Key

KUIIWSJWDVQNNY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(C2=CC=CC=C2Br)O)N

Origin of Product

United States

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